5,5'''-Didodecil-2,2':5',2'':5'',2'''-quaterthiophene

Descripción general

Descripción

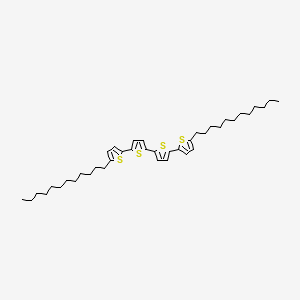

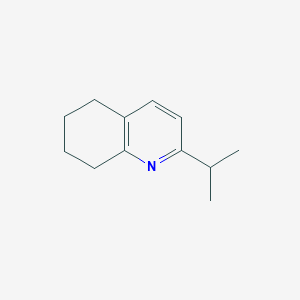

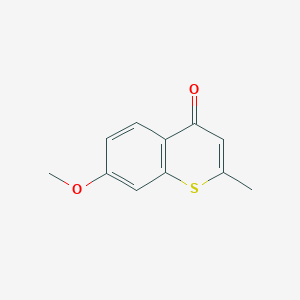

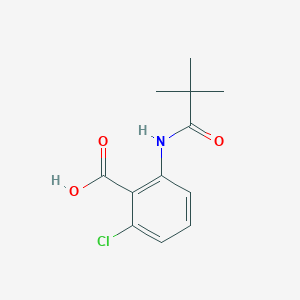

5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C40H58S4 . It is a light yellow to brown powder or crystal . This compound is used in the field of materials science, specifically in electronic materials and organic transistor (OFET) materials .

Molecular Structure Analysis

The molecular structure of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene consists of 40 carbon atoms, 58 hydrogen atoms, and 4 sulfur atoms . The exact structure would require more specific information or a detailed diagram, which is not available in the search results.It is a solid at 20 degrees Celsius . The compound has a melting point of 166 degrees Celsius . Its maximum absorption wavelength is 403 nm in 1,1,2,2-Tetrachloroethane .

Aplicaciones Científicas De Investigación

Electrónica Orgánica

Este compuesto se utiliza como un oligómero semiconductor en la electrónica orgánica debido a sus características de tipo p. También se utiliza como monómero para preparar polímeros de poli(3,3′′′-dialquil-quaterthiophene) (PQTs), que son importantes en el desarrollo de transistores orgánicos .

Circuitería de Transistores de Película Delgada (TFT)

En la circuitería TFT, el potencial de este compuesto radica en la creación de películas dieléctricas de compuerta multicapa autoensambladas. Estas películas se fabrican a partir de precursores de silano y son cruciales tanto para TFT orgánicos como inorgánicos .

Pantallas OLED

El compuesto es fundamental en la producción de pantallas OLED. Sus propiedades le permiten ser parte de la capa activa en los OLED, contribuyendo a un mejor rendimiento y eficiencia .

Mecanismo De Acción

Target of Action

The primary target of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, also known as 2-Dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, is the organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel .

Mode of Action

This compound acts as a semiconducting oligomer (p-type) . It interacts with its targets, the OFETs, by facilitating the movement of holes (positive charge carriers) within the transistor . This results in changes in the electrical properties of the transistor, influencing its performance .

Biochemical Pathways

It is known that the compound plays a crucial role in the operation of ofets . By facilitating the movement of holes, it influences the electrical conductivity of the transistor, which is a key aspect of its function .

Pharmacokinetics

) and its melting point (166 °C ), are of interest.

Result of Action

The result of the action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the improved performance of OFETs . By facilitating the movement of holes, it enhances the electrical conductivity of the transistor, which can lead to improved device performance .

Action Environment

The action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as temperature and the presence of other materials in the transistor . For example, its melting point of 166 °C suggests that it can withstand relatively high temperatures.

Propiedades

IUPAC Name |

2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35(41-33)37-29-31-39(43-37)40-32-30-38(44-40)36-28-26-34(42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLUEDGBXMVFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

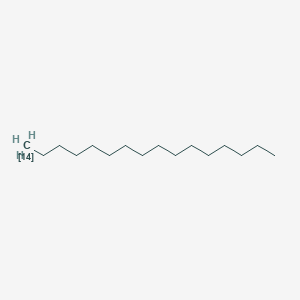

CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215045 | |

| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153561-79-6 | |

| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153561-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1643323.png)

![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)

![5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1643344.png)

![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)